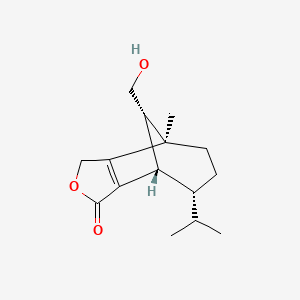

Drechslerine B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1S,7R,10R,11S)-11-(hydroxymethyl)-7-methyl-10-propan-2-yl-4-oxatricyclo[5.3.1.02,6]undec-2(6)-en-3-one |

InChI |

InChI=1S/C15H22O3/c1-8(2)9-4-5-15(3)10(6-16)12(9)13-11(15)7-18-14(13)17/h8-10,12,16H,4-7H2,1-3H3/t9-,10+,12+,15-/m1/s1 |

InChI Key |

MOVBLVLLDMOXTD-GOMXZESMSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C3=C2COC3=O)CO)C |

Canonical SMILES |

CC(C)C1CCC2(C(C1C3=C2COC3=O)CO)C |

Synonyms |

drechslerine B |

Origin of Product |

United States |

Isolation Methodologies and Source Characterization of Drechslerine B

Natural Occurrence and Ecological Context of Fungal and Algal Symbiosis

The unique marine environment fosters symbiotic relationships that can lead to the production of a diverse array of secondary metabolites. d-nb.info The association between fungi and algae is a prime example of such a relationship, often resulting in the synthesis of novel compounds with significant biological activities. researchgate.netacs.org

Drechslera dematioidea is a fungus that was isolated from the inner tissue of the marine red alga Liagora viscida. researchgate.netacs.orgnih.gov This phytopathogenic fungus is the source of a variety of sesquiterpenoids, including Drechslerine B. acs.org The genus Drechslera is known for producing a range of natural products, such as ophiobolins, triticones, and eremophilane (B1244597) sesquiterpenes. acs.org

Liagora viscida, a marine red alga collected from the Mediterranean Sea, serves as the host for the fungus Drechslera dematioidea. researchgate.netacs.org The symbiotic relationship between these two organisms is a critical factor in the production of this compound and other related compounds. researchgate.netchemfaces.comniigata-u.ac.jp Fungi living in association with algae are believed to be prolific producers of biologically active compounds. acs.org

To obtain sufficient quantities of this compound for research, mass cultivation of Drechslera dematioidea is necessary. acs.orgnih.govresearchgate.net The fungus is typically grown on a solid biomalt medium. d-nb.info The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters such as medium composition, aeration, and the use of epigenetic modifiers, can be employed to optimize the production of secondary metabolites. conicet.gov.ar

Association with Marine Alga: Liagora viscida

Advanced Chromatographic and Separation Techniques for Isolation

The isolation and purification of this compound from the fungal culture extract relies on a combination of advanced chromatographic techniques. These methods separate the compound from a complex mixture of other metabolites.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. wikipedia.org In the context of natural product isolation, HPLC is invaluable for purifying compounds from complex extracts. nih.govnih.govresearchgate.net For the isolation of this compound, both normal-phase and reversed-phase HPLC are utilized in the final purification steps. d-nb.info A typical workflow involves initial fractionation of the crude extract followed by repeated HPLC runs to achieve high purity. nih.gov

Countercurrent Chromatography (CCC) and its modern variant, Centrifugal Partition Chromatography (CPC), are liquid-liquid separation techniques that offer significant advantages for natural product isolation. nih.govmdpi.comaocs.org These methods avoid the use of solid stationary phases, thereby eliminating irreversible sample adsorption and allowing for high sample recovery. hs-harz.deiomcworld.com

CPC is particularly well-suited for the large-scale fractionation of crude natural product extracts. researchgate.netgilson.com The technique relies on the partitioning of solutes between two immiscible liquid phases, with one phase held stationary by centrifugal force while the other (mobile) phase is pumped through it. hs-harz.deresearchgate.net This approach has been successfully applied to the isolation of a wide range of natural products, including those from marine organisms. hs-harz.demdpi.com While direct application of CCC/CPC for this compound is not explicitly detailed in the provided context, it represents a powerful tool in the general workflow for isolating natural products from complex matrices. nih.govtandfonline.comnih.gov A typical separation workflow might involve initial fractionation by CPC followed by final purification using preparative HPLC. nih.gov

| Feature | High-Performance Liquid Chromatography (HPLC) | Countercurrent Chromatography (CCC) / Centrifugal Partition Chromatography (CPC) |

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org | Separation based on differential partitioning between two immiscible liquid phases. nih.govmdpi.comaocs.org |

| Stationary Phase | Solid (e.g., silica (B1680970), polymer beads). wikipedia.org | Liquid. nih.govmdpi.comaocs.org |

| Primary Use | Analytical and preparative separation, high-resolution purification. wikipedia.orgnih.gov | Preparative-scale fractionation of crude extracts, separation of sensitive compounds. nih.govresearchgate.nettandfonline.com |

| Advantages | High resolution, well-established methods. nih.gov | No irreversible adsorption, high sample capacity, quantitative recovery. hs-harz.deiomcworld.com |

| Disadvantages | Potential for irreversible adsorption, higher cost of stationary phases. iomcworld.com | Lower resolution compared to HPLC. tandfonline.com |

Preparative Thin-Layer Chromatography (TLC) and Column Chromatography Enhancements

To isolate this compound from the complex crude fungal extract, chromatographic techniques are essential. Column chromatography serves as the primary method for large-scale separation and purification. ed.gov In this process, the crude extract is loaded onto the top of a column packed with a solid adsorbent, known as the stationary phase, which is typically silica gel. ed.gov

A solvent or a mixture of solvents, referred to as the mobile phase or eluent, is then passed through the column. ed.gov The separation principle relies on the differential affinities of the various compounds in the extract for the stationary and mobile phases. ed.gov Compounds with a stronger affinity for the mobile phase travel down the column more quickly, while those with a greater affinity for the stationary phase move more slowly. This difference in migration rates leads to the separation of the mixture into distinct bands. The separated components are collected in sequential fractions as they exit the column. ed.gov

For further refinement, especially for separating compounds with very similar polarities that may co-elute during column chromatography, preparative thin-layer chromatography (TLC) is employed. This technique operates on the same principles as analytical TLC but uses thicker silica plates to accommodate larger sample quantities. The semi-purified fraction containing this compound is applied as a narrow band near the bottom of the preparative TLC plate. The plate is then placed in a sealed chamber with a solvent system that allows for the separation of the components as it ascends the plate. After development, the distinct bands are visualized, and the band corresponding to this compound is physically scraped from the plate. The pure compound is then recovered by washing the collected silica with a suitable polar solvent.

Spectroscopic Approaches for Purity Assessment of Isolated this compound

Following isolation and purification, a suite of spectroscopic methods is used to confirm the structural identity and assess the purity of this compound. These analytical techniques are crucial for unambiguously characterizing the molecule. researchgate.net

Mass spectrometry, particularly high-resolution mass spectrometry (HRESIMS), is employed to determine the precise molecular weight and establish the molecular formula. d-nb.info For this compound, this analysis has confirmed the molecular formula as C₁₄H₂₄O₂. d-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for detailed structural elucidation. One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, provide critical information about the chemical environment of each atom in the molecule. researchgate.net The ¹³C NMR spectrum of this compound displays 14 distinct signals, corresponding to each carbon atom in the structure. d-nb.info

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The collective data from these spectroscopic analyses of the isolated natural product are compared with previously published values or with data from a synthetically prepared standard to definitively confirm the structure and purity of this compound. researchgate.netresearchgate.net

Table 1: Key Spectroscopic Data for this compound

| Analysis Type | Data | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O₂ | d-nb.info |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| 1 | 34.93 | researchgate.net |

| 2 | 31.36 | researchgate.net |

| 3 | 29.47 | researchgate.net |

| 4 | 34.12 | researchgate.net |

| 5 | 29.16 | researchgate.net |

| 6 | 69.75 | researchgate.net |

| 7 | 173.46 | researchgate.net |

| 8 | 51.61 | researchgate.net |

| 9 | 65.94 | researchgate.net |

| 10 | 33.94 | researchgate.net |

| 11 | 69.21 | researchgate.net |

| 12 | 24.95 | researchgate.net |

| 13 | 24.90 | researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Elucidation of the Chemical Structure and Stereochemistry of Drechslerine B

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was fundamental in piecing together the complex structure of Drechslerine B. researchgate.net By analyzing the interactions of atomic nuclei within a magnetic field, researchers could map out the carbon skeleton and the relative positions of hydrogen atoms.

One-dimensional (1D) NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provided the initial and foundational data for the structural elucidation of this compound. The ¹³C NMR spectrum revealed the presence of 15 carbon atoms, a number consistent with a sesquiterpenoid framework. chemguide.co.uk The chemical shifts of these carbons indicated the existence of methyl groups, several methylene (B1212753) (CH₂) and methine (CH) groups, and quaternary carbons, including those involved in a ketone functional group and an ether linkage.

The ¹H NMR spectrum complemented this information by showing the number of distinct proton environments, their electronic surroundings, and their multiplicity (splitting patterns), which hints at the number of neighboring protons. mnstate.edu Analysis of the chemical shifts and coupling constants (J-values) from the ¹H NMR spectrum allowed for the initial assignment of protons to specific parts of the molecule. mnstate.edumagritek.com

The detailed ¹H and ¹³C NMR data for this compound are summarized in the table below.

¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δc (ppm) | δh (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 49.6 | 2.02 (m) |

| 2 | 28.5 | 1.65 (m), 1.45 (m) |

| 3 | 36.5 | 1.70 (m) |

| 4 | 147.2 | - |

| 5 | 117.9 | 5.30 (s) |

| 6 | 40.4 | 2.35 (d, 11.0), 2.13 (d, 11.0) |

| 7 | 43.1 | 1.85 (m) |

| 8 | 214.3 | - |

| 9 | 49.9 | 2.50 (m) |

| 10 | 25.8 | 1.65 (m), 1.55 (m) |

| 11 | 34.4 | - |

| 12 | 21.8 | 1.03 (s) |

| 13 | 21.0 | 0.77 (d, 6.5) |

| 14 | 73.0 | 3.70 (d, 9.0), 3.40 (d, 9.0) |

| 15 | 15.8 | 1.75 (s) |

While 1D NMR provides a list of ingredients, two-dimensional (2D) NMR experiments reveal how they are connected. ucl.ac.uk A suite of 2D NMR techniques was essential for assembling the full structure of this compound. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. creative-biostructure.com Analysis of the COSY spectrum helped establish the sequence of proton connections, allowing for the tracing of molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. creative-biostructure.comyoutube.com This experiment definitively linked the proton and carbon data, confirming which protons were bonded to which carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. creative-biostructure.com NOESY data was vital for determining the relative stereochemistry of the molecule, showing which groups were on the same face of the ring system. researchgate.net

Together, these 2D NMR experiments provided unambiguous evidence for the planar structure and relative configuration of all stereocenters in this compound. researchgate.netresearchgate.net

Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid, crystalline state. europeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and for determining molecular structure and dynamics in a non-solution environment. europeanpharmaceuticalreview.comnih.gov While ssNMR is a powerful tool for pharmaceutical and materials science, specific studies applying this technique to analyze the crystalline form of this compound have not been prominently reported in the scientific literature. nih.gov

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provided complementary information, confirming the molecular weight and elemental composition of this compound and offering further structural clues through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. spectroscopyonline.comresearchgate.net This precision allows for the calculation of a unique elemental composition that matches the measured mass. americanpharmaceuticalreview.com For this compound, HRMS analysis yielded a precise mass measurement that confirmed its molecular formula. frontiersin.org

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O₂ |

| Calculated Mass [M+H]⁺ | 235.1698 |

| Measured Mass [M+H]⁺ | 235.1693 |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion, in this case, the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern is highly dependent on the molecule's structure and serves as a structural fingerprint. amazonaws.commiamioh.edu

For seco-sativene sesquiterpenoids like this compound, common fragmentation pathways observed in MS/MS experiments include McLafferty rearrangements, 1,3-rearrangements, and the neutral loss of small molecules like water (H₂O) and carbon monoxide (CO). frontiersin.org Analysis of the product ions from the MS/MS spectrum of this compound helps to confirm the connectivity of the carbon skeleton and the nature of the functional groups, corroborating the structure determined by NMR. frontiersin.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous proof of a molecule's relative and absolute stereochemistry. mdpi.comresearchgate.net The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern provides information about the electron density distribution, from which a detailed model of the molecular structure, including bond lengths, bond angles, and the conformation in the solid state, can be built. nih.gov

For chiral molecules like this compound, which crystallize in non-centrosymmetric space groups, X-ray crystallography can determine the absolute configuration through the phenomenon of anomalous scattering (or resonant scattering). researchgate.netmit.edu This effect occurs when the X-ray energy is near an absorption edge of an atom in the crystal, causing phase shifts in the scattered X-rays. mit.edu These phase shifts lead to measurable differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l), which would otherwise be identical. researchgate.net The analysis of these intensity differences allows for the unequivocal assignment of the absolute structure. nih.gov

A key metric in this determination is the Flack parameter, which is refined during the structure solution process. nih.gov A Flack parameter value close to zero for a given enantiomeric model indicates that the correct absolute configuration has been assigned. Conversely, a value close to one suggests that the inverted structure is the correct one. nih.gov While historically this analysis required the presence of heavy atoms (e.g., halogens or sulfur), modern diffractometers and computational methods often allow for the determination of absolute configuration from the anomalous scattering of lighter atoms like oxygen, which is present in this compound. mit.edu

Although a published single-crystal X-ray diffraction study specifically for this compound was not identified in the reviewed literature, this method was instrumental in establishing the stereochemistry of the related sesquiterpenoid, helminthosporic acid. scispace.com Should a suitable single crystal of this compound be obtained, X-ray analysis would yield precise data as shown in the representative table below.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₅H₂₄O₃ |

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes in Angstroms (Å). | a = 8.5 Å, b = 12.1 Å, c = 15.3 Å |

| Flack Parameter | A parameter to determine the absolute stereochemistry of a chiral, non-centrosymmetric crystal structure. | 0.05(7) |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that use polarized light to investigate chiral molecules. These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the three-dimensional structure of molecules and are powerful tools for assigning the absolute configuration of natural products like this compound, especially when single crystals for X-ray analysis are unavailable. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) Calculations and Experimental Validation

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. researchgate.netslideshare.net A non-zero ECD signal, known as a Cotton effect, is observed only in the regions of UV-Vis absorption by the molecule's chromophores. biologic.net The resulting ECD spectrum is a unique fingerprint of the molecule's stereochemistry. researchgate.net

The modern approach to assigning absolute configuration involves a combination of experimental ECD measurement and computational prediction using time-dependent density functional theory (TDDFT). beilstein-journals.orgcjnmcpu.com The process involves:

Identifying all possible low-energy conformers of the molecule, often through molecular mechanics or molecular dynamics simulations.

Optimizing the geometry of these conformers using DFT, for instance, with the B3LYP functional. beilstein-journals.org

Calculating the ECD spectrum for each significant conformer using TDDFT.

Generating a final, Boltzmann-weighted theoretical spectrum based on the relative energies of the conformers.

Comparing the theoretical spectrum with the experimentally measured spectrum. A good match allows for the confident assignment of the absolute configuration. researchgate.net

While specific ECD data for this compound is not detailed in the surveyed literature, a study on Bipolenin K, a related sativene-type sesquiterpenoid from the same fungus (Bipolaris sorokiniana), illustrates this method perfectly. beilstein-journals.org The absolute configuration of Bipolenin K was determined by comparing its experimental ECD spectrum with the TDDFT-calculated spectra for the two possible enantiomers. beilstein-journals.org

| Spectrum Type | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Assignment Basis |

|---|---|---|---|

| Experimental | ~210 | +8.5 | Positive Cotton effect around 210 nm matches between experimental and one of the calculated enantiomers. |

| Calculated (1R, 3R, 6S, 7R, 13S) | ~219 | +10.2 | |

| Experimental | ~245 | -12.0 | Negative Cotton effect around 245 nm provides further confirmation. |

| Calculated (1R, 3R, 6S, 7R, 13S) | ~254 | -15.5 |

Note: Data is representative of the methodology used for compounds like Bipolenin K beilstein-journals.org and is not the measured data for this compound.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. biologic.netubc.ca Unlike ECD, which is an absorption phenomenon, ORD is a dispersive phenomenon and can be observed at wavelengths away from the chromophore's absorption maxima. ubc.ca When the measurement wavelength passes through an absorption band, the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. biologic.net

The shape and sign of the Cotton effect curve are directly related to the stereochemistry of the chiral centers near the chromophore. slideshare.net Historically, ORD was a primary tool for stereochemical correlations and assignments. Today, it is often used in conjunction with ECD to provide complementary information and increase the confidence of a stereochemical assignment. acs.orgacs.org The relationship between ECD and ORD is mathematically defined by the Kronig-Kramers transforms, meaning one can in principle be calculated from the other. biologic.net

No specific ORD data for this compound were found in the reviewed literature. However, for a sesquiterpenoid lactone, (-)-Centratherin, ORD analysis combined with DFT calculations served as a powerful tool, alongside VCD and ECD, to definitively establish its absolute configuration. acs.org This highlights the enduring relevance of ORD in the comprehensive stereochemical analysis of complex natural products.

Computational Chemistry in Structure Prediction and Conformation Analysis

Computational chemistry has become an indispensable tool in modern natural product chemistry, providing critical insights that complement experimental data. wikipedia.orggalaxyproject.org For molecules with conformational flexibility, like many sesquiterpenoids, computational methods are essential for predicting the most stable three-dimensional structures and understanding their dynamic behavior. irispublishers.com

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgmdpi.com It is highly effective for calculating the geometries and relative energies of different conformers of a molecule with high accuracy. rsc.org Its application is central to the modern elucidation of absolute configuration. nih.gov

As outlined in the ECD section (3.4.1), DFT calculations are the foundation for predicting chiroptical spectra. researchgate.net Functionals such as B3LYP or the M06-2X are commonly employed to optimize the ground-state geometries of all plausible conformers. beilstein-journals.orgcjnmcpu.com Following geometry optimization, Time-Dependent DFT (TDDFT) is used to calculate the excited-state properties, which allows for the simulation of ECD and UV-Vis spectra. nih.govarxiv.org By comparing these highly accurate, first-principles-predicted spectra with experimental data, chemists can deduce the absolute configuration of a chiral molecule without resorting to chemical degradation or derivatization. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

For molecules that are not rigid, a single static structure is an inadequate representation. Molecular Dynamics (MD) simulations provide a method to explore the conformational landscape of a molecule over time, accounting for its flexibility and the influence of solvent. nih.govresearchgate.netiitm.ac.in An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. iitm.ac.innih.gov

The typical workflow for conformational analysis using MD simulations involves:

Setting up the system with the molecule placed in a simulated solvent box.

Running the simulation for a set period (nanoseconds to microseconds) to allow the molecule to explore various conformations.

Analyzing the resulting trajectory to identify clusters of stable conformations and their relative populations. galaxyproject.org

This ensemble of conformations provides a much more realistic model of the molecule's state in solution than a single, minimized structure. nih.gov These representative conformers are then used as the input for higher-level quantum chemical calculations, such as the DFT/TDDFT calculations needed for ECD prediction. researchgate.net This combined MD and DFT approach ensures that the final predicted spectrum is a properly weighted average over all significantly populated conformers, leading to a more reliable comparison with the experimental spectrum and a more confident stereochemical assignment. researchgate.net While no specific MD studies on this compound were found, this methodology is the standard for analyzing flexible natural products. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Drechslerine B

Elucidation of Precursor Building Blocks and Isotopic Labeling Studies

The backbone of all sesquiterpenoids, including Drechslerine B, is derived from the universal C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves generated from the mevalonate (B85504) (MVA) pathway in fungi. These units are assembled into the C15 precursor, farnesyl diphosphate (FPP), which serves as the direct substrate for the initial cyclization reactions. nih.gov

Isotopic labeling is a powerful technique used to trace the incorporation of basic metabolic precursors into a final natural product. acs.org For sesquiterpenoids, feeding the producing fungus with ¹³C-labeled acetate (B1210297) would be expected to result in a labeled this compound molecule, with a pattern of incorporation consistent with the MVA pathway and subsequent assembly into FPP. Although the prompt mentions specific isotopic feeding experiments for this compound with a reference number , a detailed review of the recent scientific literature did not yield specific published studies using ¹³C, ²H, or ¹⁵N labeling to elucidate its pathway. However, such experiments are fundamental to biosynthetic research and would be crucial in definitively confirming the precursor units and tracing the origin of every atom in the molecule's scaffold.

In a typical isotopic labeling experiment, the detection and quantification of labeled intermediates are accomplished using sensitive analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgresearchgate.net By comparing the mass spectra of extracts from labeled and unlabeled cultures, researchers can identify metabolites that have incorporated the isotopic label. frontiersin.org This methodology, often combined with molecular networking, allows for the dereplication of known compounds and the identification of novel, potentially transient, intermediates in the biosynthetic pathway. x-mol.netresearchgate.net

13C, 2H, and 15N Isotopic Feeding Experiments

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The enzymes required for secondary metabolite biosynthesis are typically encoded in contiguous gene clusters within the fungal genome. Identifying and characterizing these BGCs is essential for understanding and manipulating the production of the target compound.

Recent advances in genome sequencing have enabled the use of genome mining to identify putative BGCs for natural products. Analysis of the genome of Bipolaris sorokiniana, a known producer of this compound and related compounds, has revealed multiple BGCs predicted to produce sesquiterpenoids. beilstein-journals.orgresearchgate.netresearchgate.net Bioinformatic tools like antiSMASH can identify clusters containing key enzyme-encoding genes, such as terpene synthases (also known as terpene cyclases) and cytochrome P450 monooxygenases (P450s), which are hallmarks of terpenoid biosynthesis. rsc.orgacs.org For instance, genome mining of B. sorokiniana ND90Pr identified four putative sesquiterpene synthase genes. beilstein-journals.org This approach led directly to the characterization of a minimal three-enzyme BGC responsible for producing prehelminthosporol (B167374), a seco-sativene sesquiterpenoid structurally analogous to this compound. rsc.orgacs.org Another minimal BGC, named bip, encoding a sesquiterpene cyclase and a P450, was identified and shown to produce a variety of bridged polycyclic sesquiterpenoids. nih.gov

Once a putative BGC is identified, its function must be validated experimentally. Heterologous expression, which involves cloning the BGC and expressing it in a well-characterized host organism that does not produce the compound of interest, is a powerful validation tool. beilstein-journals.org Fungal hosts such as Aspergillus oryzae and Aspergillus nidulans are commonly used for this purpose. rsc.orgacs.org The function of the sativene (B1246779)/prehelminthosporol BGC from B. sorokiniana was confirmed by expressing a three-gene cassette (SatA, SatB, SatC) in Aspergillus nidulans, which resulted in the production of prehelminthosporol. acs.orgresearchgate.net Similarly, the bip gene cluster was expressed in Aspergillus oryzae to confirm its role in producing sativene- and longifolene-derived sesquiterpenoids. nih.gov This strategy definitively links a specific gene cluster to the biosynthesis of a particular molecule or family of molecules.

Genome Mining and Bioinformatic Prediction of BGCs

Mechanistic Investigation of Key Biosynthetic Enzymes

The structural diversity of sesquiterpenoids is generated by the complex catalytic activity of key biosynthetic enzymes. Research on the enzymes involved in the biosynthesis of the related compound prehelminthosporol provides a clear model for the likely enzymatic steps leading to this compound. acs.org

The biosynthesis begins with the cyclization of the linear precursor, farnesyl diphosphate (FPP), by a sesquiterpene synthase . In the case of prehelminthosporol biosynthesis, the enzyme SatA was identified as a sativene synthase that cyclizes FPP to form the tricyclic hydrocarbon sativene (1). rsc.orgacs.org This forms the fundamental carbon skeleton.

Following the initial cyclization, the sativene scaffold undergoes extensive oxidative modification, catalyzed by cytochrome P450 monooxygenases . The enzyme SatB, a P450, is a crucial enzyme that catalyzes C14–C15 dihydroxylations and subsequent cleavage of the bond between these carbons. acs.org This bond cleavage is the key step that transforms the tricyclic sativene skeleton into the bicyclo[3.2.1]octane core characteristic of seco-sativene sesquiterpenoids like prehelminthosporol and this compound. x-mol.netacs.org

The final characterized step in the prehelminthosporol pathway involves a reductase . The enzyme SatC, an aldo-keto reductase, regioselectively reduces the C14 aldehyde generated by SatB and facilitates a hemiacetal ring closure to yield the final product, prehelminthosporol. acs.org It is highly probable that a similar enzymatic cascade involving a terpene synthase, one or more P450s, and potentially other tailoring enzymes is responsible for the biosynthesis of this compound.

Interactive Data Table: Key Enzymes in the Biosynthesis of Prehelminthosporol (A Model for this compound)

| Enzyme Name | Enzyme Type | Substrate | Product(s) | Function | Citation |

| SatA | Sativene Synthase | Farnesyl Diphosphate (FPP) | Sativene | Cyclizes the linear FPP precursor to form the core tricyclic sativene skeleton. | rsc.org, acs.org |

| SatB | Cytochrome P450 | Sativene | Oxidized Intermediates | Performs C14-C15 dihydroxylation and subsequent oxidative bond cleavage, converting the sativene skeleton to the seco-sativene scaffold. | acs.org |

| SatC | Aldo-keto Reductase | C14 Aldehyde Intermediate | Prehelminthosporol | Catalyzes the regioselective reduction of the C14 aldehyde and mediates hemiacetal ring closure. | acs.org |

Characterization of Sesquiterpene Synthases and Modifying Enzymes

The biosynthesis of this compound is initiated from the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). The pathway relies on a core set of enzymes encoded by a "mini gene cluster" that directs the formation and subsequent modification of the foundational sesquiterpene scaffold. researchgate.net Genome mining and heterologous expression studies in hosts like Aspergillus nidulans have been instrumental in identifying and characterizing these key enzymes. researchgate.netnih.gov

The primary enzyme is a sesquiterpene synthase (STS) , specifically a sativene synthase (SatA), which catalyzes the crucial first step. researchgate.netnih.gov This enzyme directs the complex cyclization of the linear FPP molecule into the tricyclic hydrocarbon sativene, which possesses a unique tricyclo[4.4.0.0¹﹐⁷]decane skeleton. nih.gov This cyclization cascade is a hallmark of terpene synthases, which are known to generate immense structural diversity from simple isoprenoid precursors. nih.govresearchgate.net

Following the formation of the sativene scaffold, a cytochrome P450 monooxygenase (P450) , designated SatB, introduces oxidative modifications. nih.gov This enzyme is responsible for catalyzing dihydroxylations at the C14 and C15 positions of the sativene molecule, which precipitates a subsequent oxidative cleavage of the C14-C15 bond. nih.gov This cleavage is the key step that transforms the sativene skeleton into the bicyclo[3.2.1]octane core characteristic of seco-sativene sesquiterpenoids like this compound. researchgate.netnih.gov P450 enzymes are frequently involved in the post-modification of terpene scaffolds, contributing significantly to their chemical diversity. researchgate.net

The final key enzyme characterized in the formation of the seco-sativene precursor is an aldo-keto reductase , SatC. This enzyme regioselectively reduces the C14 aldehyde group, a product of the SatB-catalyzed bond cleavage, and mediates a hemiacetal ring closure to generate prehelminthosporol. nih.gov Further enzymatic steps, which are not yet fully characterized, are required to convert this precursor into the final this compound structure.

A summary of the core characterized enzymes is provided below.

| Enzyme | Class | Substrate | Product | Function |

| SatA | Sesquiterpene Synthase (STS) / Terpene Cyclase | Farnesyl Diphosphate (FPP) | Sativene | Catalyzes the cyclization of FPP to form the initial tricyclic sativene skeleton. researchgate.netnih.gov |

| SatB | Cytochrome P450 Monooxygenase | Sativene | Oxidized seco-sativene precursor | Performs C14-C15 dihydroxylation and subsequent oxidative bond cleavage to form the bicyclo[3.2.1]octane core. nih.gov |

| SatC | Aldo-keto Reductase | C14-aldehyde intermediate | Prehelminthosporol | Mediates the regioselective reduction of the C14 aldehyde and subsequent hemiacetal ring closure. nih.gov |

In Vitro Reconstitution of Biosynthetic Steps

The in vitro reconstitution of a complete biosynthetic pathway, using purified enzymes and substrates, is a powerful technique for dissecting each step of a biological process. nih.gov This approach allows for the detailed study of enzyme kinetics, substrate specificity, and the precise function of each catalytic component in a controlled environment, free from the complexities of the cellular milieu. nih.gov For complex multi-enzyme systems like polyketide synthases, full reconstitution from purified proteins has been a significant milestone, enabling quantitative characterization of the entire assembly line. nih.gov

However, for the this compound pathway specifically, a complete in vitro reconstitution from purified SatA, SatB, SatC, and subsequent modifying enzymes has not been extensively documented in publicly available research. The functions of the core enzymes were primarily elucidated through in vivo methods, particularly the heterologous expression of the entire gene cassette in a clean host chassis like Aspergillus nidulans. researchgate.netnih.gov This powerful in vivo reconstitution method confirmed the roles of the synthase, P450, and reductase in concert, but a step-by-step analysis with purified components remains a future area of research.

Site-Directed Mutagenesis for Active Site Probing

Site-directed mutagenesis is a precision tool used to investigate the structure-function relationships of enzymes by making specific, targeted changes to their amino acid sequences. nih.govpnas.org This technique is widely applied to probe the roles of individual amino acid residues within an enzyme's active site, helping to identify those critical for substrate binding, catalysis, and determining product specificity. mdpi.comasm.org

In the study of terpene cyclases, site-directed mutagenesis has been instrumental. The active sites of these enzymes are typically hydrophobic pockets that template the folding of the flexible FPP substrate and stabilize the highly reactive carbocation intermediates formed during the cyclization cascade. frontiersin.orgresearchgate.net Mutating key residues within this active site can dramatically alter the product profile. For instance, changing aromatic or acidic residues in the active cavity of pentalenene (B1246303) synthase was shown to decrease catalytic efficiency and lead to the formation of alternative products by creating more conformational freedom for the catalytic intermediates. nih.gov Similarly, altering the H-α1 loop in fungal sesquiterpene synthases has been shown to significantly impact the product profile, affirming the loop's role in catalysis.

While site-directed mutagenesis is a proven and powerful method for probing the active sites of sesquiterpene synthases and P450s, specific studies applying this technique to the SatA, SatB, or SatC enzymes from the this compound pathway have not been reported. Such research would be invaluable for understanding precisely how SatA guides the complex cyclization to sativene and how SatB and SatC control the regioselectivity of their oxidative and reductive modifications.

Regulatory Mechanisms Governing Biosynthesis

The production of secondary metabolites like this compound is a tightly regulated process, ensuring that these often energetically expensive compounds are synthesized only when needed, for example, during specific developmental stages or in response to external stimuli. This control is exerted at multiple levels, from the transcription of the biosynthetic genes to the influence of environmental and nutritional cues.

Transcriptional and Translational Control of Gene Expression

In fungi, as in other eukaryotes, gene expression is controlled at epigenetic, transcriptional, post-transcriptional, translational, and post-translational levels. researchgate.net For secondary metabolite BGCs, transcriptional regulation is a primary control point. nih.gov These clusters frequently contain one or more dedicated transcription factor genes that specifically control the expression of the other genes within the cluster. These transcription factors bind to promoter regions of the biosynthetic genes, activating their coordinated expression.

While the specific transcriptional regulators for the this compound gene cluster have not been functionally characterized, it is highly probable that its BGC contains such regulatory elements. The expression of the entire cluster, including satA, satB, and satC, is likely governed by a pathway-specific transcription factor that integrates various internal and external signals.

Translational control, which modulates the rate at which mRNA is translated into protein, can also play a role. mdpi.com For instance, the structure of the mRNA transcript itself, such as the presence of upstream open reading frames or inhibitory secondary structures, can influence the efficiency of ribosome binding and initiation, thereby controlling the amount of enzyme produced from a given amount of transcript. mdpi.com These mechanisms provide an additional layer of control to fine-tune the production of the biosynthetic enzymes.

Environmental and Nutritional Influences on Production

The production of this compound is strongly influenced by the fungus's environment, particularly its interactions with other organisms. This compound has been identified as a phytotoxin, suggesting its role in the virulence of the producing fungus, Bipolaris sorokiniana, a known plant pathogen. The synthesis of such phytotoxins is often induced by signals from the host plant during infection. This interaction represents a critical environmental cue, where the fungus perceives the presence of the host and activates the expression of genes necessary for pathogenesis, including the this compound cluster. nih.gov

Nutritional conditions also play a fundamental role in governing secondary metabolism. The availability of primary metabolites, such as acetyl-CoA (the ultimate precursor to FPP), is a prerequisite for production. Nutrient limitation, such as nitrogen or phosphate (B84403) starvation, is a well-known trigger for secondary metabolite production in many fungi, as the organism shifts from a growth-focused primary metabolism to a defense- or survival-focused secondary metabolism. The specific nutritional cues that optimize this compound production are an area for further investigation but are likely tied to the nutrient conditions encountered during host colonization.

Chemical Synthesis Strategies and Methodologies for Drechslerine B and Analogues

Total Synthesis Approaches to Drechslerine B.researchgate.netresearchgate.netabmole.comresearchgate.net

The total synthesis of this compound, a bicyclic marine sesquiterpenoid, has been successfully accomplished, providing unambiguous confirmation of its absolute stereochemistry. researchgate.netresearchgate.net These synthetic endeavors have relied on strategic bond disconnections and the application of modern synthetic methodologies to control stereochemistry and construct the challenging bicyclo[3.2.1]octane core. researchgate.netresearchgate.net

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org For this compound, a common retrosynthetic strategy involves simplifying the bicyclic system into more manageable precursors.

A key disconnection in the synthesis of this compound is the Wittig olefination to form the exocyclic double bond, leading back to a bicyclic keto alcohol intermediate. researchgate.net This intermediate is envisioned to arise from an enol triflate, a crucial advanced intermediate. researchgate.net The core bicyclo[3.2.1]octane framework is a primary target for disconnection. One successful approach identified an intramolecular aldol (B89426) reaction as a key step for the formation of this bicyclic system. researchgate.netresearchgate.net Another powerful strategy employed three palladium-catalyzed reactions: diastereoselective allylation, conjugate reduction, and carbon monoxide insertion, to construct the core structure. researchgate.net

The starting material of choice in several syntheses has been the readily available chiral synthon, (S)-carvone. researchgate.netresearchgate.net This allows for the establishment of the initial stereocenters, which are then carried through the synthetic sequence.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Intermediate | Precursor | Starting Material |

| Wittig Olefination / Intramolecular Aldol Reaction | Bicyclic keto alcohol | Enol triflate | (S)-Carvone |

| Palladium-Catalyzed Cascade | Allylated ketone | Silyl (B83357) enol ether | (S)-Carvone |

This table outlines the primary retrosynthetic strategies employed in the total synthesis of this compound, highlighting the key bond-forming reactions and the progression from complex to simpler structures.

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. Both asymmetric catalysis and chiral auxiliary-based methods have been instrumental in controlling the formation of stereocenters. uwindsor.carsc.org

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, generating a chiral product from an achiral or racemic substrate. semanticscholar.org In the synthesis of Drechslerines A and B, a palladium-catalyzed asymmetric allylic alkylation was a key step. researchgate.net The use of a chiral phosphinooxazoline (PHOX) ligand in conjunction with a palladium catalyst enabled the enantioselective allylation of a silyl enol ether, setting a crucial stereocenter with high diastereoselectivity. researchgate.net This method is highly efficient as only a small amount of the chiral catalyst is required. uwindsor.ca

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. While specific applications of chiral auxiliaries in the published total syntheses of this compound are less prominent than asymmetric catalysis, they represent a powerful and reliable strategy for stereocontrol in organic synthesis. numberanalytics.comresearchgate.net For instance, chiral auxiliaries like Evans oxazolidinones are widely used to control the stereochemistry of aldol reactions, a key bond-forming event in some proposed routes to this compound. researchgate.net

The choice between asymmetric catalysis and chiral auxiliaries often depends on the specific reaction, the availability of catalysts and auxiliaries, and the desired level of stereocontrol.

The synthesis of a complex molecule like this compound necessitates the use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. nih.govpressbooks.pub The strategic introduction and removal of these groups are crucial for the success of the synthesis. researchgate.netresearchgate.net

Throughout the synthesis of this compound, various protecting groups are employed. For example, hydroxyl groups may be protected as silyl ethers, which are stable under many reaction conditions but can be selectively removed. wiley-vch.de The choice of protecting groups must be orthogonal, meaning that one group can be removed without affecting others, allowing for sequential functionalization. researchgate.net

Key functional group transformations in the synthesis of this compound include:

Oxidation and Reduction: Alcohols are oxidized to ketones or aldehydes, and these carbonyl groups are subsequently reduced to alcohols at different stages of the synthesis. researchgate.net

Olefination: The exocyclic double bond is typically installed late in the synthesis using a Wittig-type reaction. researchgate.net

Carbonylation: Palladium-catalyzed carbon monoxide insertion has been used to introduce a carbonyl group, which is a key step in building the bicyclic core. researchgate.netresearchgate.net

Synthetic strategies can be broadly categorized as either linear or convergent. fiveable.mesathyabama.ac.in

The total syntheses of this compound reported to date have predominantly followed a linear approach, starting from a single chiral precursor like (S)-carvone and sequentially building the target molecule. researchgate.netresearchgate.net While successful, a convergent strategy could potentially offer a more efficient route to the natural product and its analogues.

Table 2: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. sathyabama.ac.in | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Efficiency | Overall yield decreases exponentially with the number of steps. uniurb.it | Generally higher overall yields. wikipedia.org |

| Flexibility | Less flexible, as an early error impacts the entire sequence. fiveable.me | More flexible, allowing for optimization of fragment synthesis. fiveable.me |

| Application to this compound | The primary approach used in reported syntheses. researchgate.netresearchgate.net | A potential alternative for improved efficiency. |

This table provides a comparative overview of linear and convergent synthetic strategies, highlighting their key characteristics and relevance to the synthesis of this compound.

Protecting Group Manipulations and Functional Group Transformations

Semi-Synthesis and Late-Stage Functionalization of Related Natural Products.researchgate.net

Semi-synthesis involves the chemical modification of a naturally occurring compound to produce new derivatives. wisdomlib.org This approach is particularly valuable for generating analogues of complex natural products where a total synthesis is lengthy and arduous. Late-stage functionalization, the modification of a complex molecule at a late stage of the synthesis, is a powerful tool for rapidly accessing a library of related compounds for structure-activity relationship (SAR) studies. frontiersin.orgnih.govnih.govresearchgate.net

While specific examples of the semi-synthesis of this compound itself are not extensively reported, the principle can be applied to related, more abundant natural products. For instance, if a closely related sesquiterpenoid with the same core structure were readily available from a natural source, it could serve as a starting point for the synthesis of this compound or its analogues. This would involve selective chemical transformations to introduce or modify the required functional groups. This strategy has been successfully applied to other classes of natural products to improve their biological activity or pharmacokinetic properties. mdpi.com

Chemo-Enzymatic Approaches for Specific Modifications

Chemo-enzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical reactions, offers a powerful strategy for the specific modification of complex scaffolds like this compound. While specific chemo-enzymatic syntheses of this compound itself are not yet extensively documented, the methodologies applied to other sesquiterpenoids and related natural products provide a clear blueprint for generating novel analogues. Enzymes offer unparalleled regio- and stereoselectivity, which is often difficult to achieve through purely chemical means. researchgate.net

Key enzymatic transformations applicable to the this compound scaffold include hydroxylations and glycosylations. Cytochrome P450 monooxygenases (CYPs) are particularly notable for their ability to catalyze the hydroxylation of a wide range of substrates, including cyclic terpenoids. mdpi.com These enzymes can introduce hydroxyl groups at specific, often unactivated, C-H bonds, a transformation that is synthetically challenging using conventional chemical methods. mdpi.comnih.gov For instance, engineered P450 enzymes have been successfully used for the regio- and stereospecific hydroxylation of various sesquiterpene and diterpene skeletons. nih.govnih.gov This capability could be harnessed to produce hydroxylated this compound analogues, potentially altering their biological activity profiles.

Glycosylation represents another critical enzymatic modification, as the attachment of sugar moieties can significantly impact a molecule's solubility, stability, and bioactivity. mdpi.com Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a uridine (B1682114) diphosphate (B83284) (UDP)-sugar, to an acceptor molecule. proquest.comnih.gov The enzymatic glycosylation of terpenoids is a well-established strategy for producing novel glycosides with diverse properties. proquest.comyork.ac.uk Recent studies have identified numerous GTs with activity towards a variety of terpenoid scaffolds, including mono-, sesqui-, and diterpenes. nih.govyork.ac.uk An engineered glycosyltransferase, UGT74AC1, has even been shown to efficiently transfer N-acetylglucosamine (GlcNAc) to a range of terpenoids for the first time. nih.gov Applying such enzymes to this compound could yield a library of novel glycosides.

| Enzyme Class | Modification Type | Potential Application for this compound Analogues | Key Features |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation | Introduction of hydroxyl groups at specific positions on the bicyclic core. | High regio- and stereoselectivity at unactivated C-H bonds. mdpi.comnih.gov |

| Glycosyltransferases (GTs) | Glycosylation | Attachment of various sugar moieties (e.g., glucose, GlcNAc) to hydroxyl groups. | High selectivity, mild reaction conditions, improved pharmacokinetic properties of products. proquest.comnih.gov |

| Lipases | Epoxidation | In situ generation of peracids for the epoxidation of double bonds. nih.govfrontiersin.org | Mild conditions, can provide access to novel epoxide derivatives for further functionalization. nih.gov |

Development of Novel Synthetic Methodologies Inspired by this compound

The structural complexity of this compound serves as an inspiration for the development of new and more efficient synthetic methods. These methodologies often focus on creating complex carbocyclic frameworks and installing key functional groups with high levels of control and efficiency.

Catalytic Strategies (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed reactions have been pivotal in the total synthesis of this compound and its analogues, demonstrating their power in constructing complex molecular architectures. researchgate.net These reactions enable key bond formations that would be difficult to achieve otherwise.

One of the key strategies employed in the total synthesis of this compound involves a palladium-catalyzed carbon monoxide insertion. mdpi.comnumberanalytics.com In a synthesis reported by Hagiwara et al., this reaction was a crucial step in constructing the bicyclic core of the molecule, starting from (S)-carvone. mdpi.comnumberanalytics.comnih.gov Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl groups into organic molecules using carbon monoxide as a C1 building block. nih.govpurdue.eduunipr.it

Another powerful palladium-catalyzed method is the asymmetric allylic alkylation (AAA). The Stoltz group has extensively developed the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of ketone enolates to generate challenging all-carbon quaternary stereocenters. researchgate.netthieme-connect.comcaltech.edu This methodology was applied in the synthesis of both Drechslerines A and B. substack.com The reaction allows for the enantioselective formation of a C-C bond at the α-position of a ketone, a transformation that is fundamental in the synthesis of many complex natural products. substack.comnih.gov

| Reaction | Catalyst/Ligand System | Key Transformation | Application in this compound Synthesis |

| Carbon Monoxide Insertion | Palladium catalyst (e.g., Pd(OAc)₂) | Insertion of CO to form a carbonyl group, facilitating ring construction. | Used as a key step in the total synthesis of this compound from (S)-carvone. mdpi.comnumberanalytics.com |

| Asymmetric Allylic Alkylation (AAA) | Pd(0) with chiral ligands (e.g., PHOX-type) | Enantioselective formation of α-quaternary ketones. | Applied in the synthesis of both Drechslerines A and B for stereocenter construction. thieme-connect.comsubstack.com |

Cascade and Tandem Reactions in Complex Molecule Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. unipr.it This strategy is particularly appealing for the synthesis of complex natural products like this compound, as it can rapidly build molecular complexity from simpler starting materials. unipr.it20.210.105 While a specific cascade reaction for this compound is not prominently reported, the syntheses of other structurally related sesquiterpenoids highlight the potential of this approach.

For example, the collective synthesis of nine illudalane sesquiterpenes was achieved using a cascade inverse-electron-demand Diels-Alder reaction of thiophene (B33073) S,S-dioxides. nih.govacs.org This approach allows for the concise and convergent construction of the core indane structure of these natural products. nih.gov Similarly, radical cyclization cascades have been employed to generate the tricyclic carbon skeletons of clovane and cedrane (B85855) sesquiterpenes. acs.org These examples demonstrate that by designing a suitable precursor, a cascade of reactions—be it pericyclic, radical, or metal-catalyzed—could potentially forge the bicyclic core of this compound in a highly efficient manner.

| Cascade Reaction Type | Key Transformation | Example Application (Related Sesquiterpenes) | Potential Relevance to this compound |

| Inverse-Electron-Demand Diels-Alder | Rapid construction of arene rings | Collective synthesis of illudalane sesquiterpenes. nih.govacs.org | Could inspire a convergent route to a functionalized bicyclic core. |

| Radical Cyclization | Formation of multiple rings via radical intermediates | Unified synthesis of clovane and cedrane skeletons. acs.org | A strategy for forming the fused ring system from an acyclic or monocyclic precursor. |

| Metal-Catalyzed Cyclization | Tandem cyclization/functionalization sequences | Gold-catalyzed enyne cyclization for the synthesis of (−)-englerin B. chemrxiv.org | Could enable the simultaneous formation of the rings and installation of functional groups. |

Photoredox Catalysis and Electrosynthesis Applications

Modern synthetic methods like photoredox catalysis and electrosynthesis offer green and powerful alternatives for constructing complex molecules. york.ac.uknih.gov These techniques utilize visible light or electricity, respectively, to generate highly reactive intermediates under mild conditions, enabling transformations that are often challenging with traditional thermal methods. york.ac.uknih.gov

Photoredox catalysis has emerged as a robust tool in natural product synthesis. nih.govcardiff.ac.uk It can facilitate a wide range of reactions, including C-H functionalizations, cycloadditions, and reductive couplings. nih.gov For terpenes, photoredox catalysis has been used for late-stage functionalization, allowing for the direct modification of complex scaffolds. beilstein-journals.org This could be particularly valuable for creating a diverse library of this compound analogues by modifying its core structure.

Electrosynthesis provides another sustainable and powerful approach. numberanalytics.com It has been successfully applied to the modular synthesis of complex terpenes by enabling mild nickel-catalyzed cross-coupling reactions. substack.comchemrxiv.orgchemrxiv.org Electrochemical methods have also been developed for the allylic oxidation of various terpenes, converting C-H bonds into more versatile functional groups. nih.govbeilstein-journals.org The application of these electrochemical methods could inspire novel disconnections in the retrosynthetic analysis of this compound, potentially leading to more efficient and scalable synthetic routes.

| Methodology | Energy Source | Key Transformations Enabled | Potential Application for this compound |

| Photoredox Catalysis | Visible Light | C-H functionalization, radical cyclizations, cross-coupling. nih.govnih.gov | Late-stage functionalization to create analogues; novel cyclization strategies. beilstein-journals.org |

| Electrosynthesis | Electricity | Decarboxylative cross-coupling, allylic C-H oxidation, reductive couplings. substack.comnih.govbeilstein-journals.org | Modular assembly of the carbon skeleton; installation of key functional groups under mild conditions. |

Mechanistic and Molecular Biology Studies of Drechslerine B Action

Identification of Molecular Targets and Ligand-Protein Interactions

The precise molecular targets of Drechslerine B are not yet fully elucidated in publicly available research. However, the methodologies to identify such targets and characterize their interactions are well-established in the field of chemical biology and drug discovery.

Target deconvolution is the process of identifying the specific biological molecules, typically proteins, with which a small molecule like this compound interacts to produce its effects. drughunter.com Several strategies can be employed for this purpose:

Affinity-Based Probes and Proteomics: This is a powerful approach for identifying the direct binding partners of a compound. rsc.org It involves chemically modifying this compound to incorporate a reactive group and a reporter tag (like biotin (B1667282) or a fluorescent dye), creating an "affinity probe." researchgate.netresearchgate.netnih.gov This probe is then introduced into a complex biological sample, such as a cell lysate. researchgate.net The probe will covalently bind to its protein targets. Subsequently, the tagged proteins can be enriched and identified using techniques like mass spectrometry-based proteomics. researchgate.net To distinguish true targets from non-specific binders, control experiments are crucial, such as competition assays with an excess of the unmodified this compound. researchgate.net

CRISPR/Cas9 Screening: This genetic screening method can identify genes that are essential for a compound's activity. oxfordglobal.com By systematically knocking out individual genes in a population of cells, researchers can identify which genetic modifications confer resistance or sensitivity to this compound. The protein products of these identified genes are then considered potential targets or key components of the signaling pathway affected by the compound. oxfordglobal.com

Computational Approaches: In silico methods, such as molecular docking, can predict potential protein targets for this compound based on its three-dimensional structure and the structures of known protein binding sites. acs.org These predictions can then be experimentally validated.

Table 1: Target Deconvolution Strategies

| Strategy | Description | Key Advantages |

| Affinity-Based Probes | A modified version of the compound with a reactive group and a reporter tag is used to "pull out" its binding partners from a complex mixture. rsc.orgresearchgate.net | Directly identifies binding partners; can capture transient interactions. |

| Proteomics | Mass spectrometry is used to identify the proteins that have been captured by the affinity probe. researchgate.net | Provides a global view of potential protein targets. |

| CRISPR/Cas9 Screening | A genetic tool used to systematically knock out genes to identify those that influence a cell's response to the compound. oxfordglobal.com | Identifies genes essential for the compound's activity, providing clues about its mechanism of action. |

| Molecular Docking | A computational technique that predicts how a small molecule binds to a protein target. acs.org | Can rapidly screen large libraries of proteins to identify potential targets. |

Once a potential molecular target is identified, biophysical techniques are used to confirm and quantify the binding interaction between this compound and the protein. These methods provide crucial information about the affinity, stoichiometry, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand (this compound) to a protein immobilized on a sensor chip in real-time. diva-portal.org It provides data on the association and dissociation rates of the binding event, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. tainstruments.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) changes.

Nuclear Magnetic Resonance (NMR) Titration: NMR spectroscopy can be used to map the binding site of a ligand on a protein. core.ac.uk By monitoring the chemical shift changes in the protein's NMR spectrum upon the addition of this compound, the specific amino acid residues involved in the interaction can be identified.

Table 2: Biophysical Techniques for Characterizing Binding Interactions

| Technique | Principle | Information Obtained |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to the immobilized protein. diva-portal.org | Binding affinity (KD), association and dissociation rate constants. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. tainstruments.com | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Nuclear Magnetic Resonance (NMR) Titration | Monitors changes in the chemical shifts of a protein's nuclei upon ligand binding. core.ac.uk | Identification of the binding site on the protein. |

Target Deconvolution Strategies (e.g., Affinity-Based Probes, Proteomics)

Elucidation of Signaling Pathways and Cellular Processes Modulated

Understanding the downstream consequences of this compound binding to its molecular target(s) is crucial for a complete picture of its biological activity. This involves investigating its effects on cellular signaling pathways and processes.

To gain a broad understanding of the cellular response to this compound, researchers can employ "omics" technologies.

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell or organism. semanticscholar.org Techniques like RNA sequencing (RNA-Seq) can reveal which genes are up- or down-regulated in response to this compound treatment. mdpi.com This provides insights into the cellular pathways that are activated or inhibited.

Proteomics: This is the large-scale study of proteins. semanticscholar.org By comparing the protein profiles of treated and untreated cells, researchers can identify changes in protein expression levels and post-translational modifications, which can reveal the cellular processes affected by this compound. nih.govfrontiersin.org

Integrating transcriptomic and proteomic data can provide a more comprehensive view of the cellular response to the compound. semanticscholar.orgfrontiersin.org

Table 3: Omics Approaches for Pathway Analysis

| Approach | Focus | Key Insights |

| Transcriptomics | Analysis of all RNA transcripts in a cell. semanticscholar.org | Identifies genes whose expression is altered by the compound, revealing affected pathways. |

| Proteomics | Analysis of the entire set of proteins in a cell. semanticscholar.org | Reveals changes in protein levels and modifications, indicating altered cellular processes. |

Given that many bioactive compounds exert their effects by modulating enzyme activity, it is important to investigate whether this compound acts as an enzyme inhibitor or activator.

Phytotoxicity Pathways: Since this compound has been reported to have phytotoxic effects, a key area of investigation would be its impact on enzymes within plant-specific metabolic pathways. nih.govresearchgate.net This could involve assays to measure the activity of key enzymes involved in processes like photosynthesis, amino acid biosynthesis, or cell wall synthesis in the presence of this compound. For instance, some fungal metabolites are known to inhibit photophosphorylation and the electron transport chain in chloroplasts. mdpi.com

Ultimately, the molecular and cellular effects of this compound culminate in observable biological responses.

Plant Growth Regulation: Research has shown that this compound exhibits phytotoxic activities against certain plants like green foxtails. researcher.lifeacs.org In contrast, structurally related compounds have shown growth-promoting effects on other plants. researcher.life This suggests that this compound can modulate plant growth, likely by interfering with essential physiological processes. The specific mechanisms could involve the disruption of plant hormone signaling, as phytohormones are key regulators of plant growth and development. mdpi.comballpublishing.comgard.inmdpi.com

Investigation of Enzyme Inhibition or Activation (e.g., Phytotoxicity Pathways)

Structure-Activity Relationship (SAR) Studies through Synthetic Analogues and Derivatives

The exploration of the structure-activity relationship (SAR) of this compound is crucial for understanding its biological activities and for the development of new, potentially more potent or selective analogues. preprints.orgarxiv.org SAR studies involve the synthesis of various derivatives and analogues to determine which parts of the molecule are essential for its effects. georgiasouthern.edu

Initial interest in the synthesis of this compound and its analogues stemmed from their potential applications in agriculture. The total synthesis of this compound has been successfully achieved, providing a platform for creating structural variations. researchgate.netresearchgate.netgrafiati.com One synthetic approach started from (S)-carvone and utilized key reactions like an intramolecular aldol (B89426) reaction and palladium-catalyzed carbon monoxide insertion. researchgate.netresearchgate.net Another synthesis also began with (S)-carvone and employed palladium-catalyzed reactions, including diastereoselective allylation, conjugate reduction, and carbon monoxide insertion. researchgate.net Stoltz and colleagues also applied asymmetric silyl (B83357) enol ether allylation in their synthesis of Drechslerines A and B. researchgate.netnih.gov

A study focusing on seco-sativene sesquiterpenoids from the plant pathogen Bipolaris sorokiniana identified 14-Acetyl-Drechslerine B, a derivative of this compound. nih.gov This natural analogue provides a starting point for understanding how modifications to the core structure of this compound can influence its properties. Research has shown that related compounds, such as helminthosporic acid, can promote plant leaf growth, while this compound itself exhibits strong phytotoxic effects on corn leaves. nih.gov

The synthesis of various analogues allows for the systematic evaluation of how different functional groups and structural features contribute to the biological activity of this compound. nih.gov For instance, the creation of new bioactive analogues through methods like [4+3] cycloaddition has been explored to assess their effects on plant growth.

Computational modeling is a powerful tool in the rational design of novel analogues of complex natural products like this compound. nih.govnih.gov This approach allows for the simulation of molecular interactions and the prediction of biological activity before undertaking complex and often costly chemical syntheses. mdpi.com By creating a computational model of this compound, researchers can identify key structural features that are likely to be important for its biological effects. jasss.org

The process typically begins with the known three-dimensional structure of this compound. Computational methods can then be used to model its interaction with potential biological targets. mdpi.com Although the specific targets of this compound are not yet fully elucidated, computational docking studies can be performed against known proteins involved in pathways affected by similar compounds. This can help in hypothesizing potential mechanisms of action and in designing analogues with enhanced or more specific activities. mdpi.comrsc.org

For example, if a particular functional group on this compound is predicted to be crucial for binding to a target protein, analogues can be designed where this group is modified, replaced, or constrained in different orientations. These in silico experiments help to prioritize which analogues are most likely to yield interesting biological results, thus streamlining the synthetic and testing process. The insights gained from these computational studies can guide the synthesis of a focused library of analogues, increasing the efficiency of the SAR investigation. nih.gov

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. wikipedia.orgunina.it Identifying the key pharmacophores within the this compound structure is fundamental to understanding its mechanism of action and for designing new bioactive molecules. dovepress.comresearchgate.net

The structure of this compound, a bicyclic sesquiterpenoid, possesses several key features that likely contribute to its biological activity. researchgate.net These include the bicyclo[3.2.1]octane core, the isopropenyl group, and the oxygen-containing functional groups. researchgate.netnih.gov The evaluation of these structural elements is a central part of SAR studies.

By comparing the activity of this compound with its natural and synthetic analogues, researchers can deduce the importance of these features. researchgate.net For instance, the phytotoxic effects of this compound on corn leaves suggest that certain structural elements are crucial for this activity. nih.gov Comparing its structure to related compounds like helminthosporic acid, which promotes plant growth, can provide clues about the specific functionalities responsible for phytotoxicity versus growth promotion. nih.gov

The process of evaluating pharmacophores involves:

Conformational analysis: Determining the possible three-dimensional arrangements of the this compound molecule.

Feature assignment: Identifying potential pharmacophoric features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. wikipedia.org

Superimposition: Aligning different active analogues to identify common features and their spatial arrangement. unina.it

Through these analyses, a pharmacophore model for the biological activity of this compound can be developed. This model can then be used in virtual screening campaigns to identify other molecules, potentially with different chemical scaffolds, that might exhibit similar biological effects. wikipedia.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. uou.ac.in Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The total synthesis of this compound has been crucial in establishing its absolute stereochemistry. researchgate.netresearchgate.net Synthetic strategies often start from a chiral precursor, such as (S)-carvone, to control the stereochemistry of the final product. researchgate.netresearchgate.net This control is essential because different stereoisomers of this compound may exhibit different types or levels of biological activity. chemrxiv.org